3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(2-ethylphenyl)propanamide
Description
3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(2-ethylphenyl)propanamide is a small organic molecule featuring a pyrimidine core substituted with methyl, methylthio, and dimethyl groups at positions 2, 4, and 6, respectively. The propanamide linker connects this heterocyclic moiety to a 2-ethylphenyl group. This compound is cataloged in chemical databases (e.g., Enamine Ltd’s Building Blocks Catalogue) with molecular formula C₁₉H₂₅N₃OS and a molecular weight of 343.49 g/mol .
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-14-8-6-7-9-16(14)21-17(22)11-10-15-12(2)19-18(23-4)20-13(15)3/h6-9H,5,10-11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHWOGMCCGHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2=C(N=C(N=C2C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine-containing propanamide derivatives. Below is a systematic comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities (where available).
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Lipophilicity: The 2-ethylphenyl group in the target compound enhances lipophilicity compared to the 2-phenoxyphenyl analog (Table 1), which may improve membrane permeability but reduce aqueous solubility .
Biological Activity Trends :
- Pyrimidine-propanamide scaffolds are recurrent in kinase inhibitors (e.g., CK1δ/ε inhibitors like PF-5006739) . The target compound’s methylthio and dimethylpyrimidine groups mirror features of kinase-binding pharmacophores but lack the imidazole or fluorophenyl moieties critical for high-affinity CK1δ binding.
- In pesticidal contexts (), substituent diversity (e.g., thiazolyl, pyridinyl) correlates with activity against specific pests, suggesting the target compound’s ethylphenyl group could confer unique target selectivity .
Synthetic Accessibility :
- The target compound shares a modular synthesis pathway with analogs in Enamine Ltd’s catalog, where pyrimidine and propanamide segments are coupled via standard amidation protocols .
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